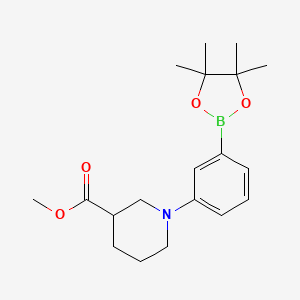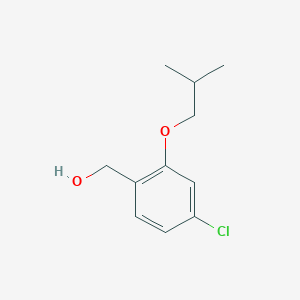
4-Benzyl-2-(trichloromethyl)-1,3-oxazolidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl-2-(trichloromethyl)-1,3-oxazolidin-5-one is a heterocyclic compound that features a benzyl group attached to an oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-2-(trichloromethyl)-1,3-oxazolidin-5-one typically involves the reaction of benzylamine with trichloromethyl isocyanate under controlled conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxazolidinone ring. The reaction conditions often include the use of an inert solvent such as dichloromethane and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-2-(trichloromethyl)-1,3-oxazolidin-5-one can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The trichloromethyl group can be reduced to a methyl group.
Substitution: The trichloromethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like ammonia or thiourea under basic conditions.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: 4-Benzyl-2-methyl-1,3-oxazolidin-5-one.
Substitution: 4-Benzyl-2-(substituted)-1,3-oxazolidin-5-one derivatives.
Scientific Research Applications
4-Benzyl-2-(trichloromethyl)-1,3-oxazolidin-5-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Benzyl-2-(trichloromethyl)-1,3-oxazolidin-5-one involves its interaction with specific molecular targets. The benzyl group can interact with hydrophobic pockets in proteins, while the oxazolidinone ring can form hydrogen bonds with amino acid residues. This dual interaction can inhibit enzyme activity or disrupt protein-protein interactions, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Benzyl-2-methyl-1,3-oxazolidin-5-one: Similar structure but with a methyl group instead of a trichloromethyl group.
4-Benzyl-2-(chloromethyl)-1,3-oxazolidin-5-one: Contains a chloromethyl group instead of a trichloromethyl group.
4-Benzyl-2-(thiocyanatomethyl)-1,3-oxazolidin-5-one: Features a thiocyanatomethyl group.
Uniqueness
4-Benzyl-2-(trichloromethyl)-1,3-oxazolidin-5-one is unique due to the presence of the trichloromethyl group, which imparts distinct chemical reactivity and potential biological activity. This compound’s ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
69267-95-4 |
|---|---|
Molecular Formula |
C11H10Cl3NO2 |
Molecular Weight |
294.6 g/mol |
IUPAC Name |
4-benzyl-2-(trichloromethyl)-1,3-oxazolidin-5-one |
InChI |
InChI=1S/C11H10Cl3NO2/c12-11(13,14)10-15-8(9(16)17-10)6-7-4-2-1-3-5-7/h1-5,8,10,15H,6H2 |
InChI Key |
NNRRPBFNZYQWNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)OC(N2)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


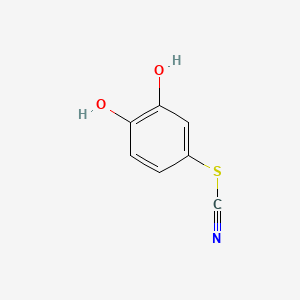
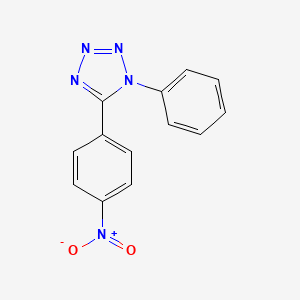
![[2-(Carboxymethoxy)phenyl]acetic acid](/img/structure/B13993093.png)
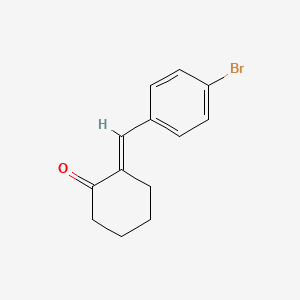
![4-[2-(4-Ethyl-1-piperazinyl)ethyl]benzenamine](/img/structure/B13993097.png)
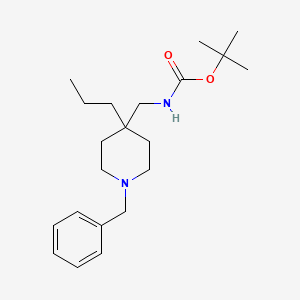
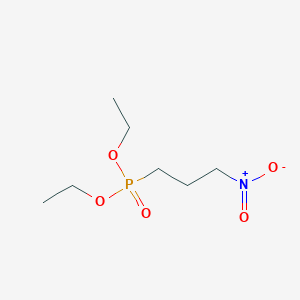
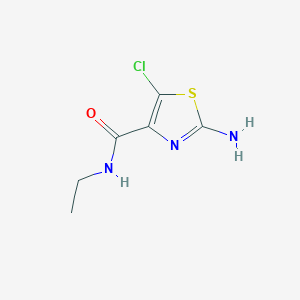
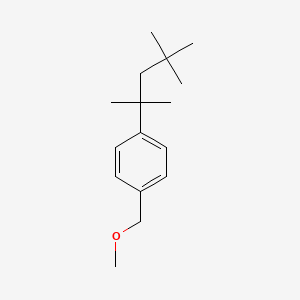


![2-[[5-[(2,6-Dimethylphenoxy)methyl]-4-(2,6-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B13993154.png)
